Ethyl 2-iodobenzimidate
CAS No.:
Cat. No.: VC14232313
Molecular Formula: C9H10INO
Molecular Weight: 275.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10INO |
|---|---|
| Molecular Weight | 275.09 g/mol |
| IUPAC Name | ethyl 2-iodobenzenecarboximidate |
| Standard InChI | InChI=1S/C9H10INO/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,11H,2H2,1H3 |
| Standard InChI Key | MNNFRTFOZHJXIR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=N)C1=CC=CC=C1I |
Introduction
Structural and Molecular Characteristics
Ethyl 2-iodobenzimidate (C₉H₁₀INO₂) is characterized by a benzene ring substituted with an iodine atom at the ortho position and an imidate ester group (-N=C(OEt)-O-) at the adjacent position. This configuration distinguishes it from benzamide analogs like N-ethyl-2-iodobenzamide (C₉H₁₀INO), which possess an amide moiety (-CONH-) instead of the imidate ester.
Key Structural Features:
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Iodine Substituent: The electron-withdrawing iodine atom at the ortho position influences electronic distribution, enhancing electrophilic substitution reactivity at the para position.
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Imidate Ester Group: The imidate functional group confers unique reactivity, enabling participation in nucleophilic addition and cyclization reactions .
Table 1: Comparative Molecular Properties
| Property | Ethyl 2-Iodobenzimidate | N-Ethyl-2-Iodobenzamide |
|---|---|---|
| Molecular Formula | C₉H₁₀INO₂ | C₉H₁₀INO |
| Molecular Weight (g/mol) | 291.09 | 275.09 |
| Functional Group | Imidate ester | Amide |
| logP (Predicted) | 2.8–3.2 | 2.5–3.0 |
Synthetic Methodologies
While no documented synthesis of ethyl 2-iodobenzimidate exists in the provided sources, its preparation can be inferred from routes used for analogous iodinated imidates and benzamides.
Pathway 1: Iodination of Ethyl Benzimidate
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Starting Material: Ethyl benzimidate (C₉H₁₁NO₂).
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Iodination: Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 0–25°C.
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Purification: Column chromatography (hexane/ethyl acetate gradient) to isolate the ortho-iodinated product.
Reaction Scheme:
Pathway 2: Transimidification
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Starting Material: 2-Iodobenzonitrile.
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Reaction with Ethanol and HCl: Formation of ethyl 2-iodobenzimidate hydrochloride intermediate.
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Neutralization: Treatment with aqueous sodium bicarbonate to yield the free imidate .
Chemical Reactivity and Applications
Nucleophilic Substitution
The iodine atom in ethyl 2-iodobenzimidate is susceptible to displacement by nucleophiles (e.g., amines, thiols) under mild conditions, analogous to N-ethyl-2-iodobenzamide. For example:
Cyclization Reactions
The imidate group facilitates intramolecular cyclization, enabling the synthesis of heterocycles such as quinazolinones:
| Application | Mechanism | Challenges |
|---|---|---|
| Radiopharmaceuticals | ¹²³I labeling for SPECT imaging | Radiolytic stability optimization |
| Organic Synthesis | Building block for heterocycles | Competing side reactions |
| Catalysis | Ligand in transition-metal complexes | Steric hindrance from ethyl group |
Future Research Directions
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Synthetic Optimization: Develop regioselective iodination methods to minimize para-substituted byproducts.
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Biological Screening: Evaluate antiproliferative activity against cancer cell lines and compare with benzamide analogs.
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Radiolabeling Studies: Investigate ¹²⁵I or ¹³¹I incorporation for theranostic applications.
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